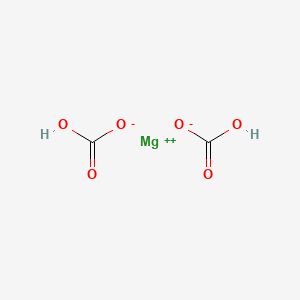
Magnesium bicarbonate
Overview
Description
Magnesium bicarbonate, also known as magnesium hydrogencarbonate, is a chemical compound with the formula Mg(HCO₃)₂. It is the bicarbonate salt of magnesium and exists only in aqueous solution. This compound is formed through the reaction of carbonic acid and magnesium hydroxide. This compound is known for its role in various industrial and health applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium bicarbonate can be synthesized by treating magnesium acetate with sodium bicarbonate. The reaction is as follows: [ \text{Mg(CH₃COO)₂} + 2 \text{NaHCO₃} \rightarrow \text{Mg(HCO₃)₂} + 2 \text{CH₃COONa} ] Another method involves the reaction of magnesium hydroxide with pressurized carbon dioxide: [ \text{Mg(OH)₂} + 2 \text{CO₂} \rightarrow \text{Mg(HCO₃)₂} ] This reaction produces a solution of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by treating a suspension of magnesium hydroxide with pressurized carbon dioxide. This method ensures the compound remains in solution, as it decomposes upon drying .
Chemical Reactions Analysis
Types of Reactions: Magnesium bicarbonate undergoes several types of chemical reactions, including decomposition and neutralization. When heated or dried, it decomposes into magnesium carbonate, carbon dioxide, and water: [ \text{Mg(HCO₃)₂} \rightarrow \text{MgCO₃} + \text{CO₂} + \text{H₂O} ]
Common Reagents and Conditions:
Decomposition: Occurs upon heating or drying.
Neutralization: Reacts with acids to form magnesium salts and carbon dioxide.
Major Products Formed:
- Magnesium Carbonate (MgCO₃)
- Carbon Dioxide (CO₂)
- Water (H₂O)
Scientific Research Applications
Magnesium bicarbonate has various applications in scientific research and industry:
- Water Treatment: Used to soften water by reacting with calcium ions.
- Health and Nutrition: Incorporated in mineral water and dietary supplements due to its role in maintaining bodily functions such as protein synthesis, muscle and nerve function, and blood glucose control .
- Industry: Utilized in fire extinguishing compounds and as a component in certain ceramics .
- Environmental Significance: Plays a role in carbon sequestration by storing carbon in the form of carbonates .
Mechanism of Action
Magnesium bicarbonate exerts its effects primarily through its role as a source of magnesium and bicarbonate ions. Magnesium is essential for numerous biological functions, including enzyme activity, muscle contraction, and nerve function. Bicarbonate ions help maintain pH balance in the body by neutralizing acids . The compound is quickly absorbed into the bloodstream, aiding in the regulation of heart and muscle functions .
Comparison with Similar Compounds
- Calcium Bicarbonate (Ca(HCO₃)₂)
- Sodium Bicarbonate (NaHCO₃)
- Potassium Bicarbonate (KHCO₃)
Comparison:
- Magnesium Bicarbonate vs. Calcium Bicarbonate: this compound is more soluble in water and does not form solid bicarbonate as calcium does .
- This compound vs. Sodium Bicarbonate: Sodium bicarbonate is commonly used as an antacid and in baking, whereas this compound is more focused on health supplements and water treatment .
- This compound vs. Potassium Bicarbonate: Potassium bicarbonate is often used in agriculture as a fungicide, while this compound has broader applications in health and industry .
This compound’s unique properties and applications make it a valuable compound in various fields, from health and nutrition to industrial processes.
Properties
CAS No. |
2090-64-4 |
|---|---|
Molecular Formula |
C2H2MgO6 |
Molecular Weight |
146.34 g/mol |
IUPAC Name |
magnesium;carbonic acid;carbonate |
InChI |
InChI=1S/2CH2O3.Mg/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |
InChI Key |
QWDJLDTYWNBUKE-UHFFFAOYSA-L |
SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Mg+2] |
Canonical SMILES |
C(=O)(O)O.C(=O)([O-])[O-].[Mg+2] |
| 2090-64-4 | |
physical_description |
Light, white friable mass or bulky white powde |
Related CAS |
7757-69-9 |
solubility |
Practically insoluble in water. Insoluble in ethanol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details
















Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



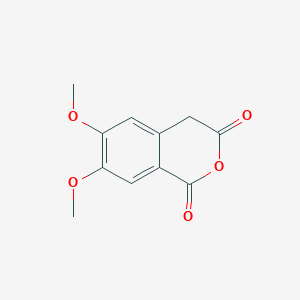

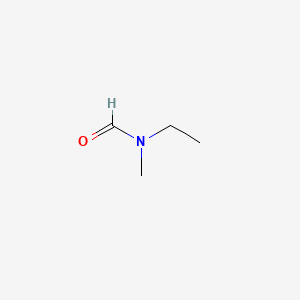



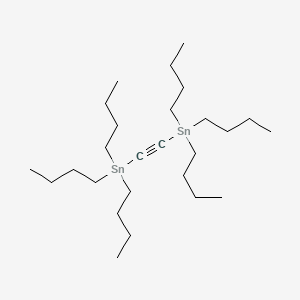
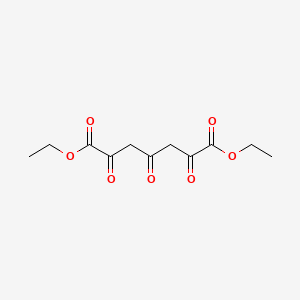
![6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1583223.png)
![8-Methylimidazo[1,2-a]pyridine](/img/structure/B1583224.png)

